TBDPS Ether Confers 100-Fold Greater Acid Stability than TBDMS in Silyl-Protected 4-Thio-D-Ribitol Derivatives
The 5-O-TBDPS ether in the target compound provides markedly superior stability under acidic conditions compared to the more common tert-butyldimethylsilyl (TBDMS) group. Specifically, the TBDPS group is approximately 100-fold more stable than TBDMS under acidic hydrolysis conditions . It remains intact upon exposure to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that readily cleave isopropylidene acetals [1]. This orthogonal stability is critical for the synthesis of 4′-thionucleosides, where the 2,3-O-isopropylidene group must be removed without affecting the 5-O-silyl protection [2].
| Evidence Dimension | Relative Stability to Acidic Hydrolysis |
|---|---|
| Target Compound Data | Stable to 80% acetic acid and 50% TFA; ~100-fold more stable than TBDMS |
| Comparator Or Baseline | TBDMS ether (in analogous context): susceptible to 80% acetic acid |
| Quantified Difference | ~100-fold greater acid stability |
| Conditions | Comparative stability assessment of silyl ether protecting groups under acidic conditions |
Why This Matters
Enables selective removal of the 2,3-O-isopropylidene group using 80% acetic acid while retaining the 5-O-silyl protection, a key synthetic step not possible with the less acid-stable TBDMS group.
- [1] Wikipedia. tert-Butyldiphenylsilyl. 2023. Available at: https://en.wikipedia.org/wiki/Tert-Butyldiphenylsilyl. View Source
- [2] Yamada, K.; Komiya, F.; Kano, F.; Tanaka, H.; Ueno, M.; Kaneko, N.; Yoshimura, Y.; Kuze, T.; Asami, K.; Haraguchi, K.; et al. A Practical Synthesis of 4-Thioribonucleosides. Nucleosides, Nucleotides Nucleic Acids 2006. Available at: https://dth.openaire.eu/search/publication?articleId=doi_dedup___::974459d6a91e5ea48daaaf17461c06b8. View Source
